molecular formula C10H8N2O2 B1392762 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid CAS No. 1221791-98-5

3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid

Cat. No. B1392762
M. Wt: 188.18 g/mol
InChI Key: NYZGRUMLPUNICU-UHFFFAOYSA-N
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Description

“3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid” is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It is a derivative of pyridinecarboxylic acid .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Synthesis and Crystal Structure Investigation : Pyridine derivatives, closely related to 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid, have been studied for their crystal structures. These studies provide insights into molecular interactions and packing, which are crucial in materials science and pharmaceuticals. (Ramasubramanian et al., 2007)

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Alpha-Cyclopropyl-Beta-Homoprolines : This research involves the synthesis of cyclopropyl-based compounds, which is relevant for understanding the synthesis pathways and potential applications of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid in medicinal chemistry. (Cordero et al., 2009)
  • Synthesis of New 3-Pyridinecarboxylates with Vasodilation Properties : This study demonstrates the synthesis of pyridinecarboxylates, which may have implications for the synthesis and potential cardiovascular applications of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid. (Girgis et al., 2008)

Metal-Ligand Interactions and Coordination Chemistry

  • Syntheses and Crystal Structures of Diorganotin Moieties : Investigating the coordination chemistry of pyridinecarboxylic acids with metals, which is relevant to the understanding of how 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid might interact with metal ions. (Zhang et al., 2005)

Electrochemical and Photophysical Properties

  • Electrochromic Devices Based on Binuclear Mixed Valence Compounds : This research on cyano-bridged binuclear mixed valence complexes, including pyridinecarboxylic acids, can offer insights into the electrochemical and photophysical properties of related compounds like 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid. (Biancardo et al., 2003)

properties

IUPAC Name

3-cyano-6-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-3-4-8(6-1-2-6)12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGRUMLPUNICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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